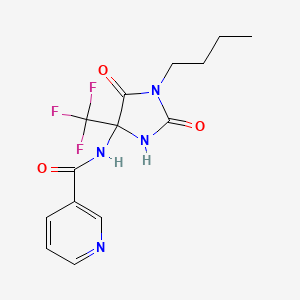![molecular formula C22H13NO3S B11565313 (4Z)-2-phenyl-4-[2-(thiophen-2-yl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11565313.png)
(4Z)-2-phenyl-4-[2-(thiophen-2-yl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-PHENYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
The synthesis of 2-PHENYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the chromen and thiophene intermediates, which are then coupled with the oxazol ring under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the phenyl, thiophene, or chromen groups .
Applications De Recherche Scientifique
2-PHENYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structural features and biological activity. Industrially, it can be used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and regulation .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-PHENYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of structural features
Propriétés
Formule moléculaire |
C22H13NO3S |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(4Z)-2-phenyl-4-(2-thiophen-2-ylchromen-4-ylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H13NO3S/c24-22-20(23-21(26-22)14-7-2-1-3-8-14)16-13-18(19-11-6-12-27-19)25-17-10-5-4-9-15(16)17/h1-13H/b20-16- |
Clé InChI |
XGDNTMJVAPZAEY-SILNSSARSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\3/C=C(OC4=CC=CC=C43)C5=CC=CS5)/C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C3C=C(OC4=CC=CC=C43)C5=CC=CS5)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N-({N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11565233.png)
![3-chloro-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11565238.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11565243.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11565253.png)
![2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11565254.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11565255.png)
![3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565256.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11565259.png)
![1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B11565264.png)
![2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-chlorophenol](/img/structure/B11565265.png)
![N-(4-ethoxyphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11565268.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11565272.png)
![3-[(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B11565275.png)
